molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B128384
CAS No.: 158331-18-1
M. Wt: 198.06 g/mol
InChI Key: AOUSQPREWBGRAO-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H8BrN. It is a brominated derivative of cyclopenta[b]pyridine, characterized by the presence of a bromine atom at the third position of the pyridine ring.

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19806) suggests that it may have good bioavailability

Result of Action

One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSQPREWBGRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467965
Record name 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158331-18-1
Record name 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6,7-dihydro-5H-[1]pyrindine (20 gm) and AlCl3 (56 gm) at 100° C. was added 10 mL of bromine over 2 hours, stirred an additional 15 minutes, cooled to room temperature, and poured over ice. The pH of the reaction was adjusted until it was basic with NaOH and then celite and ether were added and the mixture filtered. The filter cake was washed well with additional ether and the filtrate was extracted from the aqueous layer. The ether layer was washed with saturated aqueous NaCl solution, dried over MgSO4, filtered, and concentrated to dryness. The residue was chromatographed on silica gel using 10:1 hexane/ethyl acetate as the eluant to yield 4 gm of compound. 1H NMR (CDCl3): d 8.35 (s, 1 H), 7.60 (s, 1 H), 2.90 (m, 4 H), 2.10 (m, 2 H).
Quantity
20 g
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reactant
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56 g
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10 mL
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0 (± 1) mol
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